molecular formula C14H14N4OS B2793574 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide CAS No. 180793-06-0

4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B2793574
CAS No.: 180793-06-0
M. Wt: 286.35
InChI Key: KRMDVGPHGBZOLR-UHFFFAOYSA-N
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Description

The compound “4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a thieno[2,3-b]pyridine moiety, which is a fused ring system containing a thiophene and a pyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems. The presence of nitrogen in the pyrrole ring and the sulfur in the thiophene ring can have significant effects on the electronic properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “this compound”, specific properties like melting point, boiling point, and solubility are not provided in the sources I found .

Scientific Research Applications

Synthesis and Derivative Development

The compound 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide serves as a pivotal intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Research by Ho (1999) demonstrates the synthesis of new 2-[(substituted-pyrazol-1-yl)carbonyl]-thieno[2,3b]pyridine derivatives through reactions involving 3-amino-4,6-dimethyl-2-thieno[2,3-b]pyridine carbohydrazide with 1,3-diketones, alkylethoxymethylenes, and ketene dithioacetals. These derivatives highlight the compound's utility in creating diverse heterocyclic frameworks (Ho, 1999; Ho, 1999).

Polyheterocyclic Synthesis

Elneairy et al. (2006) explored the compound's role in polyheterocyclic synthesis, leading to the creation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives. This research underscores the compound's versatility in generating complex heterocycles with potential for varied biological activities (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Antioxidant Activity

The antioxidant properties of derivatives of 4,6-dimethyl-3-(1H-pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, synthesized from this compound, were investigated by Zaki et al. (2017). This study highlights the potential of such compounds in mitigating oxidative stress, a key factor in numerous diseases (Zaki, Kamal El‐dean, Mickey, Marzouk, & Ahmed, 2017).

Antimicrobial and Antitubercular Agents

Research into novel pyrrole analogs as antimycobacterial agents by Joshi et al. (2017) further exemplifies the broader applicability of derivatives of this compound. This study signifies the compound's relevance in addressing infectious diseases, with specific focus on tuberculosis (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. It’s always important to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-7-9(2)16-14-10(8)11(18-5-3-4-6-18)12(20-14)13(19)17-15/h3-7H,15H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMDVGPHGBZOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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